molecular formula C19H16N4O B13565102 n4-(Furan-2-ylmethyl)-n2-phenylquinazoline-2,4(1h,3h)-diimine

n4-(Furan-2-ylmethyl)-n2-phenylquinazoline-2,4(1h,3h)-diimine

Cat. No.: B13565102
M. Wt: 316.4 g/mol
InChI Key: JBNQXHYEUTXOCA-UHFFFAOYSA-N
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Description

N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a furan ring and a phenyl group attached to the quinazoline core, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the reaction of anthranilic acid with formamide, followed by cyclization.

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Attachment of the Phenyl Group: The phenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

    Furan-Containing Compounds: Compounds containing the furan ring, which may exhibit similar chemical properties.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various cores, contributing to their biological activities.

Uniqueness

N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine is unique due to its specific combination of the furan-2-ylmethyl group, phenyl group, and quinazoline core. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Biological Activity

N4-(Furan-2-ylmethyl)-N2-phenylquinazoline-2,4(1H,3H)-diimine is a complex organic compound with the chemical formula C19H16N4O. It features a quinazoline core, which is known for its diverse biological activities, including anticancer, antimicrobial, and antileishmanial properties. The specific substitution of furan and phenyl groups at the N2 and N4 positions enhances its potential efficacy against various biological targets.

Chemical Structure

The compound's structure includes a quinazoline backbone with a diimine functional group, which is crucial for its reactivity and biological interactions. The unique arrangement of substituents contributes to its distinct biological activities.

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that this compound displays cytotoxic effects on human cancer cell lines such as HePG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) with varying degrees of effectiveness .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
HePG215
MCF720
A54925

Antimicrobial Activity

Quinazoline derivatives are also recognized for their antimicrobial properties. This compound has been tested against various bacterial strains. Studies have shown moderate activity against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure demonstrated inhibition zones comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Staphylococcus aureus1275
Escherichia coli1080
Candida albicans1177

Antileishmanial Activity

The compound has also shown promising antileishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro studies indicated that certain derivatives exhibited EC50 values in the low micromolar range. Notably, some analogues were effective in reducing parasitemia in murine models of visceral leishmaniasis when administered intraperitoneally .

Table 3: Antileishmanial Efficacy

CompoundEC50 (nM)Efficacy in Murine Model (%)Reference
N4-Furfuryl analogue67037% reduction
Bis-benzyl analogue1400Not tested

The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as folate metabolism and DNA replication. The diimine functionality likely enhances binding affinity to biological targets, leading to increased potency against pathogens and cancer cells.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-phenylquinazoline-2,4-diamine

InChI

InChI=1S/C19H16N4O/c1-2-7-14(8-3-1)21-19-22-17-11-5-4-10-16(17)18(23-19)20-13-15-9-6-12-24-15/h1-12H,13H2,(H2,20,21,22,23)

InChI Key

JBNQXHYEUTXOCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4

Origin of Product

United States

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